molecular formula C8H11F3N2O B054322 8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane CAS No. 116143-28-3

8-Trifluoroacetyl-3,8-diazabicyclo(3.2.1)octane

Cat. No. B054322
M. Wt: 208.18 g/mol
InChI Key: PXAZOFUOBLKJPZ-UHFFFAOYSA-N
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Patent
US04954507

Procedure details

A solution of the 3-benzyl-8-trifluoroacetyl-3,8-diazabicyclo-(3.2.1)octane hydrochloride in 50 mL of methanol was hydrogenated at atmospheric pressure in the presence of 10% Pd/C (0.5 g) until the theoretical quantity of hydrogen was absorbed. The mixture was filtered and the filtrate was evaporated to dryness to yield 1.08 g of titled compound as a white solid. MP 224° C. (dec).
Name
3-benzyl-8-trifluoroacetyl-3,8-diazabicyclo-(3.2.1)octane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:15][CH:14]2[N:16]([C:17](=[O:22])[C:18]([F:21])([F:20])[F:19])[CH:11]([CH2:12][CH2:13]2)[CH2:10]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[F:21][C:18]([F:19])([F:20])[C:17]([N:16]1[CH:11]2[CH2:12][CH2:13][CH:14]1[CH2:15][NH:9][CH2:10]2)=[O:22] |f:0.1|

Inputs

Step One
Name
3-benzyl-8-trifluoroacetyl-3,8-diazabicyclo-(3.2.1)octane hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2CCC(C1)N2C(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N1C2CNCC1CC2)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.